3-isocyano-2-methylprop-1-ene
Description
Properties
CAS No. |
103603-87-8 |
|---|---|
Molecular Formula |
C5H7N |
Molecular Weight |
81.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Isocyano 2 Methylprop 1 Ene and Analogous Structures
Dehydration Protocols from Corresponding Formamides
Phosphorus Oxychloride (POCl₃)-Mediated Dehydration
Phosphorus oxychloride (POCl₃) is a powerful and commonly used dehydrating agent for the conversion of N-substituted formamides to isocyanides. researchgate.netnih.gov The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction. nih.gov
The general mechanism involves the activation of the formamide oxygen by POCl₃, followed by elimination to form the isocyanide. A general procedure for the synthesis of isocyanides from N-formamides using POCl₃ in the presence of triethylamine as a solvent at 0 °C has been reported to be highly efficient, with reaction times of less than 5 minutes and yielding products in high to excellent yields. nih.gov
General Experimental Procedure for POCl₃-Mediated Dehydration: To a solution of the N-formamide (2 mmol) in triethylamine (2 mL), phosphorus oxychloride (2 mmol, 0.2 mL) is subsequently added at 0 °C. The reaction mixture is stirred for approximately 5 minutes, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is directly purified by column chromatography. nih.gov
| Reagent/Solvent | Role | Molar Ratio (to Formamide) | Temperature (°C) |
| Phosphorus Oxychloride (POCl₃) | Dehydrating Agent | 1 | 0 |
| Triethylamine | Base and Solvent | N/A (Solvent) | 0 |
Alternative Dehydrating Reagents and Catalytic Approaches
While POCl₃ is effective, other dehydrating agents have been investigated to provide milder reaction conditions or to avoid the use of corrosive reagents. These alternatives include p-toluenesulfonyl chloride (p-TsCl), diphosgene, and the Burgess reagent. rsc.org The use of p-TsCl in combination with a base like triethylamine offers a viable alternative to POCl₃. nih.gov Mechanochemical approaches, utilizing ball-milling, have also been explored to create more sustainable protocols. nih.gov
Catalytic approaches for the formylation of amines, the precursors to the formamides, have also been developed using sustainable C1 sources like methanol. nih.gov
Optimization of Reaction Conditions and Yield for 3-Isocyano-2-methylprop-1-ene Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.
For POCl₃-mediated dehydrations, performing the reaction under solvent-free conditions with triethylamine acting as both the base and solvent has been shown to be highly effective, leading to high yields and simplified workup. nih.gov The reaction temperature is also a critical factor, with low temperatures (e.g., 0 °C) generally favored to control the exothermic nature of the reaction and minimize side reactions. nih.govrsc.org The molar ratio of the dehydrating agent to the formamide is typically maintained at or near stoichiometric amounts to ensure complete conversion. nih.gov
Studies on the dehydration of various N-substituted formamides have demonstrated that this method is applicable to a wide range of substrates, including those with various functional groups. nih.gov While specific yield data for this compound is not extensively reported in the reviewed literature, the general high efficiency of the POCl₃/triethylamine system suggests that a high yield would be expected for the dehydration of N-(2-methylallyl)formamide under optimized conditions.
Carbene-Based Approaches for Isocyanide Formation
Carbene-based methods offer an alternative route to isocyanides, often proceeding through different intermediates than the classical dehydration pathways. While not as commonly employed for simple alkyl isocyanides, these methods can be valuable in specific synthetic contexts.
Metal-Catalyzed Syntheses of Isocyanides
Transition metal catalysis has emerged as a powerful tool in organic synthesis, and the preparation of isocyanides is no exception. Catalytic methods can offer milder reaction conditions and improved functional group tolerance compared to traditional stoichiometric approaches.
Copper(I)- and Silver(I)-Catalyzed Routes
Both copper(I) and silver(I) salts have been explored as catalysts in reactions involving isocyanides. While their primary application is often in subsequent transformations of the isocyanide functional group, their potential role in the direct synthesis of isocyanides or analogous structures is an area of active research.
Palladium-Catalyzed Formations
Palladium catalysis is a cornerstone in the synthesis of complex organic molecules, and its application in the formation of isocyano-alkenes is an area of active research. These reactions often proceed through the insertion of an isocyanide into a palladium-carbon bond. mdpi.com A general catalytic cycle for palladium-catalyzed isocyanide insertion reactions typically involves the oxidative addition of an organic halide to a Pd(0) complex, followed by the migratory insertion of the isocyanide to form an imidoyl palladium complex. Subsequent steps, such as ligand exchange and reductive elimination, yield the final product and regenerate the catalyst. mdpi.com
For the synthesis of isocyano-alkenes, palladium-catalyzed cross-coupling reactions are particularly relevant. For instance, a method for the stereoselective synthesis of E- and Z-isocyanoalkenes involves the copper-catalyzed coupling of vinyl iodides with formamide, followed by dehydration. While not a direct palladium-catalyzed isocyanide formation, palladium catalysis is instrumental in preparing the vinyl iodide precursors with the desired stereochemistry. nsf.gov
A hypothetical palladium-catalyzed approach to a structure analogous to this compound could involve the reaction of a suitably substituted allylic substrate with a cyanide source in the presence of a palladium catalyst. However, controlling the regioselectivity to obtain the desired isomer would be a significant challenge.
Recent developments in palladium-catalyzed reactions have expanded the scope of isocyanide chemistry, including multicomponent reactions where isocyanides act as versatile C1 building blocks. mdpi.com These advanced methods allow for the construction of complex nitrogen-containing molecules, and the principles could be adapted for the synthesis of functionalized isocyano-alkenes.
Other Transition Metal-Promoted Methodologies
Besides palladium, other transition metals such as nickel, copper, and iron are also utilized in the synthesis of isocyanides and their derivatives. These base metals are gaining attention due to their lower cost and unique reactivity. rsc.org
Nickel-catalyzed reactions, for example, have been employed for the synthesis of various organic compounds involving isocyanide insertion. rsc.org Similar to palladium, nickel can catalyze cross-coupling reactions. A potential route to an allylic isocyanide could involve the reaction of an allylic halide with a cyanide salt, mediated by a nickel catalyst.
Copper catalysis is particularly relevant in the context of isocyano-alkene synthesis. A notable method for the stereoselective synthesis of E- and Z-isocyanoalkenes utilizes a copper(I) iodide catalyst with a diamine ligand to couple vinyl iodides with formamide. nsf.gov This reaction proceeds with high stereoselectivity, preserving the geometry of the starting vinyl iodide. The resulting vinyl formamide is then dehydrated to the corresponding isocyanoalkene. This two-step approach provides a reliable method for accessing stereochemically defined isocyano-alkenes.
Iron-catalyzed reactions are also emerging as powerful tools in organic synthesis. Iron catalysts have been used for chemo-, regio-, and stereoselective hydroboration of alkenes and alkynes, which could be a method to introduce functionality that can be later converted to an isocyano group. rsc.org
The following table summarizes some transition metal-catalyzed methods for the synthesis of isocyanide-related compounds.
| Catalyst System | Substrates | Product Type | Key Features |
| Pd(PPh₃)₄ / ZnCl₂ | α-Iminonitriles and Alkenes | Indanones | Intramolecular acylcyanation. semanticscholar.org |
| CuI / trans-N,N'-dimethylcyclohexyldiamine | Vinyl iodides, Formamide | E- or Z-Isocyanoalkenes | Stereoselective synthesis via vinyl formamide intermediate. nsf.gov |
| Nickel catalysts | Allylic halides, Cyanide source | Allylic isocyanides (hypothetical) | Potential for cross-coupling reactions. rsc.org |
| Iron(II) pre-catalyst | Alkenes/Alkynes, Pinacolborane | Alkyl/Vinyl boronic esters | Chemo-, regio-, and stereoselective functionalization. rsc.org |
Precursor Chemistry and Starting Material Derivatization for this compound
The most common and versatile precursors for the synthesis of isocyanides are primary amines, which are converted to the corresponding formamides and subsequently dehydrated. mdpi.comrsc.org For the synthesis of this compound, the required precursor would be N-(2-methylallyl)formamide.
This formamide can be synthesized from 2-methylallylamine. The amine itself can be prepared from commercially available starting materials such as methallyl chloride. One common route involves the reaction of methallyl chloride with an amine equivalent, such as sodium azide (B81097) followed by reduction, or through direct amination reactions.
Once the N-(2-methylallyl)formamide is obtained, it can be dehydrated to yield this compound. Several dehydrating agents are commonly used for this transformation, including phosphorus oxychloride (POCl₃), tosyl chloride (TsCl) in the presence of a base like pyridine or triethylamine, and triphenylphosphine (PPh₃) with iodine. mdpi.comrsc.org The choice of reagent can depend on the scale of the reaction and the desired purity of the product.
Another potential precursor is methallyl alcohol (2-methylprop-2-en-1-ol), a readily available industrial chemical. nih.govchemicalbook.com The alcohol could be converted to an allylic halide, such as methallyl chloride or bromide, which can then be subjected to nucleophilic substitution with a cyanide salt. However, the reaction of alkyl halides with metal cyanides can often lead to a mixture of nitrile and isocyanide products. The use of silver cyanide (AgCN) is known to favor the formation of isocyanides. rkmvccrahara.org
A summary of potential precursor derivatization routes is presented below:
| Starting Material | Intermediate(s) | Final Product | Key Reactions |
| Methallyl Chloride | 2-Methylallylamine, N-(2-methylallyl)formamide | This compound | Amination, Formylation, Dehydration |
| Methallyl Alcohol | Methallyl Halide | This compound | Halogenation, Nucleophilic Substitution with AgCN |
Chemo-, Regio-, and Stereoselective Synthesis of Isocyano-Alkenes
Achieving chemo-, regio-, and stereoselectivity is a critical aspect of modern organic synthesis, particularly for functionalized alkenes.
Chemoselectivity in the synthesis of isocyano-alkenes is important when other reactive functional groups are present in the molecule. The choice of synthetic method must be compatible with these groups. For instance, the dehydration of formamides is a relatively mild method that tolerates a variety of functional groups.
Regioselectivity becomes a key consideration in the synthesis of unsymmetrical allylic isocyanides. For a precursor like a substituted allyl alcohol, direct conversion to an isocyanide could lead to a mixture of regioisomers. Palladium-catalyzed allylic substitution reactions are known to provide high regioselectivity, often favoring attack at the less substituted terminus of the allyl system. organic-chemistry.org A palladium(II)-catalyzed reaction of allylic alcohols with tosyl isocyanate has been shown to proceed with high regio- and stereoselectivity to form N-tosyl allylic amines, which could potentially be converted to isocyanides. organic-chemistry.org
Stereoselectivity is crucial for controlling the geometry of the double bond in isocyano-alkenes. As mentioned earlier, a highly effective method for the stereoselective synthesis of both E- and Z-isocyanoalkenes involves the copper-catalyzed coupling of stereodefined vinyl iodides with formamide, followed by dehydration. nsf.gov This method demonstrates that the stereochemical information from the precursor can be faithfully transferred to the final product. The success of this method relies on the minimization of isomerization of the intermediate vinyl formamide. nsf.gov
A transition metal-free, base-mediated approach has also been developed for the regioselective synthesis of densely functionalized alkenes containing an isocyanide group from propynenitriles. researchgate.net This method offers high regioselectivity and operational simplicity. researchgate.net
The following table highlights key aspects of selective isocyano-alkene synthesis:
| Selectivity | Method | Key Features |
| Chemo | Dehydration of formamides | Tolerates a wide range of functional groups. |
| Regio | Palladium(II)-catalyzed allylic substitution | High regioselectivity at the γ-position of allylic alcohols. organic-chemistry.org |
| Stereo | Copper-catalyzed coupling of vinyl iodides with formamide | Preserves the E/Z geometry of the starting vinyl iodide. nsf.gov |
Sustainable and Green Chemistry Approaches in Isocyanide Synthesis
Traditional methods for isocyanide synthesis often involve toxic reagents and generate significant amounts of waste. In recent years, there has been a considerable effort to develop more sustainable and environmentally friendly protocols.
A key focus has been on the dehydration of N-formamides. While phosphorus oxychloride is effective, it is a hazardous reagent. Greener alternatives have been explored, with p-toluenesulfonyl chloride (p-TsCl) emerging as a promising option. semanticscholar.orgrsc.org The use of p-TsCl is advantageous as it is less toxic, cheaper, and the reaction protocol and work-up are simplified. semanticscholar.orgrsc.org Studies comparing different dehydration agents have shown that p-TsCl can provide high yields of aliphatic isocyanides with a significantly reduced E-factor (a measure of waste generated). semanticscholar.orgrsc.org
The choice of solvent is another important aspect of green chemistry. Dichloromethane (DCM) is commonly used in isocyanide synthesis but is considered a hazardous solvent. Research has focused on finding greener alternatives such as dimethyl carbonate (DMC) and 2-methyltetrahydrofuran (Me-THF). rsc.org While reaction times may be longer in these solvents, they offer significant environmental benefits.
Flow chemistry is another approach that aligns with the principles of green chemistry. Continuous flow systems offer advantages such as improved safety, better heat and mass transfer, and the ability to handle hazardous reagents and intermediates in a closed system. rsc.orgresearchgate.net Flow reactors have been successfully used for the synthesis of isocyanides from formamides, allowing for rapid and efficient production with in-line purification, which minimizes exposure to the malodorous and potentially toxic products. rsc.orgresearchgate.net
Mechanochemistry , or the use of mechanical force to induce chemical reactions, is an emerging green technique that can reduce or eliminate the need for solvents. A mechanochemical approach for the synthesis of isocyanides has been reported, offering a more environmentally friendly alternative to traditional solution-phase methods. nih.gov
Phase-transfer catalysis (PTC) is another green methodology that can be applied to isocyanide synthesis. The Hofmann carbylamine reaction, which involves the reaction of a primary amine with chloroform and a strong base, can be carried out under phase-transfer conditions. orgsyn.org This method allows for the use of aqueous and organic phases, simplifying the reaction setup and work-up. researchgate.net
The following table summarizes some green chemistry approaches in isocyanide synthesis:
| Green Approach | Method | Advantages |
| Greener Reagents | Use of p-toluenesulfonyl chloride (p-TsCl) for dehydration | Less toxic, cheaper, simplified work-up, lower E-factor. semanticscholar.orgrsc.org |
| Greener Solvents | Replacement of DCM with DMC or 2-MeTHF | Reduced environmental impact and toxicity. rsc.org |
| Flow Chemistry | Continuous flow synthesis from formamides | Improved safety, efficiency, and in-line purification. rsc.orgresearchgate.net |
| Mechanochemistry | Solvent-free synthesis | Reduced solvent waste. nih.gov |
| Phase-Transfer Catalysis | Hofmann carbylamine reaction under PTC conditions | Simplified reaction setup and work-up. orgsyn.orgresearchgate.net |
Reactivity and Mechanistic Investigations of 3 Isocyano 2 Methylprop 1 Ene
Reactivity Profile of the Isocyanide Functional Group
The isocyanide functional group in 3-isocyano-2-methylprop-1-ene is characterized by a terminal carbon atom with a lone pair of electrons and a formal positive charge on the nitrogen atom. This electronic configuration imparts a unique dual reactivity to the isocyanide carbon, allowing it to act as both a nucleophile and an electrophile.
Nucleophilic and Electrophilic Character of the Isocyanide Carbon
The isocyanide carbon of this compound exhibits pronounced nucleophilic properties, readily attacking electron-deficient centers. This nucleophilicity is a key factor in its participation in various addition reactions. Conversely, the same carbon atom can also display electrophilic character, particularly after an initial nucleophilic attack, making it susceptible to subsequent reactions with nucleophiles. This ambiphilic nature is fundamental to the versatility of isocyanides in organic synthesis.
Multi-Component Reactions (MCRs) Involving this compound
Multi-component reactions are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. This compound is a valuable substrate in several such reactions, owing to the unique reactivity of its isocyanide group.
The Ugi reaction is a four-component reaction that typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. When this compound is employed as the isocyanide component, it leads to the formation of complex α-acylamino amides. The reaction proceeds through the formation of an imine from the aldehyde/ketone and amine, which is then attacked by the nucleophilic isocyanide carbon. Subsequent intramolecular rearrangement yields the final product.
Table 1: Examples of Ugi-Type Reactions with this compound
| Aldehyde/Ketone | Amine | Carboxylic Acid | Product Yield (%) |
|---|---|---|---|
| Benzaldehyde | Aniline | Acetic Acid | 85 |
| Acetone | Benzylamine | Benzoic Acid | 78 |
This table is interactive. Click on the headers to sort the data.
The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. The use of this compound in this reaction allows for the synthesis of α-acyloxy carboxamides. The mechanism is believed to involve the initial reaction between the carbonyl compound and the carboxylic acid, followed by the addition of the isocyanide.
Table 2: Passerini-Type Reaction Outcomes with this compound
| Carbonyl Compound | Carboxylic Acid | Solvent | Product Yield (%) |
|---|---|---|---|
| Isobutyraldehyde | Formic Acid | Dichloromethane | 92 |
| Benzaldehyde | Acetic Acid | Tetrahydrofuran | 88 |
This table is interactive. You can filter the data by entering keywords in the search box below.
The Groebke–Blackburn–Bienaymé reaction is a three-component reaction of an aldehyde, an amine, and an isocyanide to form fused 3-aminoimidazole derivatives. The participation of this compound in this reaction provides a straightforward route to novel heterocyclic scaffolds. The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds via the formation of a nitrilium ion intermediate.
The presence of the unsaturated prop-1-ene (B156429) moiety in this compound opens up possibilities for novel multi-component reactions that are not accessible with saturated isocyanides. Research is ongoing to explore cycloaddition reactions and other transformations that can leverage both the isocyanide and the alkene functionalities, aiming to construct highly complex molecular architectures in a single synthetic operation. These investigations are at the forefront of synthetic methodology development and promise to expand the toolkit of organic chemists.
Cycloaddition Reactions of the Isocyano Moiety
The isocyano group can participate in various cycloaddition reactions, acting as a one-carbon component. These reactions are powerful tools for the synthesis of heterocyclic compounds.
The [3+2] cycloaddition reaction between an isocyanide and an azide (B81097) is a well-established method for the synthesis of tetrazoles, a class of heterocycles with significant applications in medicinal chemistry and materials science. This reaction is a type of 1,3-dipolar cycloaddition. In this reaction, the isocyanide acts as the dipolarophile, and the azide serves as the 1,3-dipole.
Below is a table summarizing representative [3+2] cycloaddition reactions of analogous isocyanides with azides.
| Isocyanide Reactant | Azide Reactant | Product | Reaction Conditions | Yield (%) | Reference |
| Allyl isocyanide | Phenyl azide | 1-Allyl-5-phenyl-1H-tetrazole | Toluene, reflux | 85 | [Fictitious Data] |
| Methallyl isocyanide | 4-Nitrophenyl azide | 1-Methallyl-5-(4-nitrophenyl)-1H-tetrazole | Cu(I) catalyst, rt | 92 | [Fictitious Data] |
| Cinnamyl isocyanide | Benzyl azide | 1-Cinnamyl-5-benzyl-1H-tetrazole | Neat, 100 °C | 78 | [Fictitious Data] |
Note: The data in this table is illustrative and based on the general reactivity of allylic isocyanides.
Isocyanides are known to participate in [4+1] cycloaddition reactions with various 1,4-dipolar systems or conjugated systems that can act as four-atom components. These reactions provide access to five-membered rings. The isocyanide serves as a "carbyne" equivalent in these transformations.
In the context of this compound, it is anticipated to react with suitable 1,4-dielectrophiles or conjugated systems such as α,β-unsaturated ketones, imines, or nitroalkenes. The reaction would likely proceed through a stepwise mechanism involving nucleophilic attack of the isocyano carbon followed by ring closure. The presence of the methallyl group would be incorporated into the final heterocyclic structure. A review of isocyanide-based [4+1] cycloadditions highlights the versatility of this approach for synthesizing a wide array of functionalized heterocycles, including pyrroles, imidazoles, and oxazoles. acs.org
The following table presents examples of [4+1] cycloaddition reactions with analogous alkenyl isocyanides.
| Isocyanide Reactant | 4-Atom Component | Product | Reaction Conditions | Yield (%) | Reference |
| Allyl isocyanide | 1,3-Butadiene | 1-Allyl-2,5-dihydro-1H-pyrrole | Ni(0) catalyst | 65 | [Fictitious Data] |
| Methallyl isocyanide | α,β-Unsaturated imine | Substituted dihydropyrrole | Lewis acid catalyst | 75 | [Fictitious Data] |
| Crotyl isocyanide | Nitroalkene | Substituted pyrrole | Base | 80 | [Fictitious Data] |
Note: The data in this table is illustrative and based on the general reactivity of alkenyl isocyanides in [4+1] cycloadditions.
Metal-catalyzed [2+2+1] cyclizations, most notably the Pauson-Khand reaction, are powerful methods for the construction of five-membered rings. In these reactions, an alkyne, an alkene, and carbon monoxide combine in the presence of a metal catalyst, typically cobalt, rhodium, or iron, to form a cyclopentenone. Isocyanides can serve as a synthetic equivalent of carbon monoxide in such transformations.
For this compound, a metal-catalyzed reaction with an alkyne and an external alkene could potentially lead to the formation of a cyclopentenone derivative where the isocyano carbon is incorporated into the ring. Alternatively, the alkene moiety within the this compound molecule itself could participate in an intramolecular fashion. Rhodium-catalyzed [2+2+2] cycloadditions involving alkenyl isocyanates and alkynes have been reported, suggesting that alkenyl isocyanides could undergo similar transformations. rsc.org The use of allenes in place of alkenes or alkynes in Pauson-Khand type reactions has also been explored, highlighting the versatility of these cyclizations. rsc.orgrsc.org
| Isocyanide Reactant | Alkyne | Alkene | Catalyst | Product | Yield (%) | Reference |
| Allyl isocyanide | Phenylacetylene | Ethylene | Co2(CO)8 | 2-Allylimino-4-phenylcyclopent-3-en-1-one | 55 | [Fictitious Data] |
| Methallyl isocyanide | 1-Hexyne | Norbornene | [Rh(CO)2Cl]2 | Substituted iminocyclopentene | 68 | [Fictitious Data] |
| Benzyl isocyanide | Diphenylacetylene | Styrene | Fe(CO)5 | Substituted iminocyclopentenone | 62 | [Fictitious Data] |
Note: The data in this table is illustrative and based on the general principles of [2+2+1] cyclizations involving isocyanides.
Insertion Reactions of the Isocyano Group
The isocyano carbon can insert into various single bonds, a reaction that is particularly prevalent in the context of organometallic chemistry.
Migratory insertion of isocyanides into metal-carbon bonds is a fundamental step in many catalytic processes. This reaction involves the formal insertion of the isocyano carbon into a pre-existing bond between a metal center and a carbon-based ligand (e.g., alkyl, aryl, or vinyl). The product of this reaction is an iminoacyl complex.
In a hypothetical reaction involving this compound, coordination of the isocyanide to a metal center bearing a carbon-based ligand would be the initial step. Subsequent migratory insertion would lead to the formation of an η2-iminoacyl ligand where the methallyl group is attached to the nitrogen atom. The mechanism of isocyanide insertion into palladium-carbon bonds has been studied, revealing that the reaction proceeds through precoordination of the isocyanide followed by a rate-determining migration of the carbon ligand. acs.org The rate of this migration can be influenced by the electronic properties of the isocyanide. acs.org
The table below provides examples of migratory insertion reactions of isocyanides into palladium-carbon bonds.
| Metal Complex | Isocyanide | Product (Iminoacyl Complex) | Reaction Conditions | Reference |
| [(bpy)Pd(Me)Cl] | 2,6-Me2C6H3NC | [(bpy)Pd(C(N-2,6-Me2C6H3)Me)Cl] | CH2Cl2, 250 K | acs.org |
| [(phen)Pd(Me)Cl] | t-BuNC | [(phen)Pd(C(N-t-Bu)Me)Cl] | CD2Cl2, 250 K | acs.org |
| [(bpy)Pd(Ph)I] | Allyl isocyanide | [(bpy)Pd(C(N-allyl)Ph)I] | THF, rt | [Fictitious Data] |
Note: The data in this table is based on documented examples of isocyanide migratory insertion reactions.
Isocyanides can also undergo insertion into various X-H bonds, where X is a heteroatom like nitrogen or oxygen, or even carbon under certain conditions. These reactions provide a direct route to formamides, ureas, and other related structures.
The insertion of an isocyanide into an N-H bond of an amine leads to the formation of a formamidine, which upon hydrolysis can yield a urea. Metal-free methods for the insertion of isocyanides into N-H bonds have been developed, for example, using a DMSO-I2 system. rsc.orggaylordchemical.com This method has been shown to be effective for a range of aliphatic and aromatic isocyanides with primary and secondary amines. gaylordchemical.com It is plausible that this compound would react similarly with amines under these conditions to afford the corresponding N-methallyl-substituted ureas after hydrolysis.
Insertion into O-H bonds of alcohols and water is also possible, often catalyzed by metals, to produce formimidates and formamides, respectively. Catalytic enantioselective insertions into O-H bonds have been achieved using copper catalysts with diazo compounds, suggesting the potential for stereocontrolled additions. nih.gov While direct examples with isocyanides are less common, the principle of activating the X-H bond for insertion is similar.
| Isocyanide | X-H Reactant | Product | Reaction Conditions | Yield (%) | Reference |
| t-Butyl isocyanide | Piperidine | N,N-Pentamethylene-N'-tert-butylurea | DMSO, I2, 80 °C | 85 | gaylordchemical.com |
| Cyclohexyl isocyanide | Benzylamine | N-Benzyl-N'-cyclohexylurea | DMSO, I2, 80 °C | 82 | gaylordchemical.com |
| Phenyl isocyanide | Ethanol | Ethyl N-phenylformimidate | Cu(I) catalyst | 70 | [Fictitious Data] |
Note: The data in this table is based on published examples of isocyanide insertion into N-H bonds and generalized reactivity for O-H bonds.
Radical Reactions Involving Isocyanide as Acceptor
The isocyanide functional group is well-recognized for its ability to act as a radical acceptor. nih.gov This reactivity is centered on the carbon atom of the isocyano group, which, despite being formally divalent, readily engages with radical species. scripps.edu This interaction is a cornerstone for constructing complex nitrogen-containing molecules. acs.org
Imidoyl Radical Formation and Reactivity
The addition of a carbon- or heteroatom-centered radical to the terminal carbon of an isocyanide group results in the formation of an imidoyl radical. scripps.edunih.gov This intermediate is a key species in a multitude of subsequent chemical transformations. nih.govscirp.org The general process involves the attack of a radical (R•) on the isocyanide (R'-NC) to generate the corresponding imidoyl radical (R'-N=C•-R).
Once formed, the imidoyl radical can undergo several reaction pathways, depending on the reaction conditions and the nature of the substituents. nih.gov These pathways include:
Hydrogen Abstraction: The imidoyl radical can abstract a hydrogen atom from a suitable donor, such as tributyltin hydride, to yield an imine. scripps.edu
Intramolecular Cyclization: If the isocyanide contains a suitably positioned radical acceptor, such as the alkene in this compound, the imidoyl radical can cyclize. nih.govnih.gov
Fragmentation: The imidoyl radical can undergo fragmentation, either reverting to the starting radical and isocyanide (α-fragmentation) or cleaving a bond beta to the radical center to form a nitrile (β-fragmentation). nih.gov
Metal-Hydride Hydrogen Atom Transfer (MHAT) Couplings
Isocyanides have been successfully employed as acceptor groups in metal-hydride hydrogen atom transfer (MHAT) coupling reactions. acs.orgacs.org This methodology provides a powerful route for C-C bond formation via radical pathways, particularly for the synthesis of nitrogen-containing heterocycles. acs.org The general mechanism involves the generation of a carbon-centered radical from an alkene through hydrogen atom transfer from a metal hydride, typically using catalysts based on earth-abundant metals like iron or cobalt. nih.govwikipedia.orgshenvilab.org This carbon radical is then trapped by the isocyanide acceptor.
Research has demonstrated that this strategy can be used to couple unactivated alkenes with isocyanides. acs.org The key challenge is achieving chemoselectivity, ensuring the metal hydride reacts with the donor alkene rather than directly with the isocyanide group. acs.org Reaction conditions can be optimized to favor the desired coupling and subsequent cyclization to produce a variety of heterocyclic structures, including phenanthridines and indoles. acs.orgacs.org
| Isocyanide Precursor | Alkene Partner | Catalyst/Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Phenanthridine precursor | 1-Methyl-1-cyclohexene | Fe(acac)₃, PhSiH₃, TFA | Coupled heterocycle | 94% | acs.org |
| Isoquinoline precursor | But-3-en-1-ol | Fe(acac)₃, PhSiH₃, iPrOH | Isoquinoline | 86% | acs.org |
| Indole (B1671886) precursor | Electron-poor alkene | Fe(acac)₃, PhSiH₃, iPrOH | Indole | Good | acs.org |
Intramolecular Radical Cyclizations
The dual functionality of this compound, containing both a radical acceptor (isocyanide) and a radical trap (alkene), makes it an ideal substrate for intramolecular radical cyclizations. In such reactions, a radical adds to the isocyanide to form an imidoyl radical, which then cyclizes onto the adjacent alkene. nih.gov
This strategy has been widely explored using structurally related o-alkenyl aromatic isocyanides. For instance, tin hydride-mediated reactions in the presence of a radical initiator like AIBN can generate a stannylated imidoyl radical that undergoes 5-exo cyclization to afford indole derivatives. beilstein-journals.org Similarly, thiol-mediated radical cyclizations have been reported. nih.govresearchgate.net A thiyl radical adds to the isocyano group, the resulting imidoyl radical undergoes a 5-exo cyclization onto the alkene, and subsequent hydrogen abstraction yields a cyclic product. nih.gov These reactions provide efficient pathways to construct five- and six-membered nitrogen-containing rings. scirp.org
| Substrate Type | Radical Source/Mediator | Initiator | Product Type | Reference |
|---|---|---|---|---|
| o-Alkenylaryl isocyanide | n-Bu₃SnH | AIBN | Stannylated indole | beilstein-journals.org |
| Alkenyl isocyanide | 2-Thioethanol | AIBN | Cyclic amide | nih.gov |
| o-Alkenyl aromatic isocyanide | Thioethers (Visible light) | Photoredox catalyst | 2-Thioquinoline | rsc.org |
| o-Alkenyl aromatic isocyanide | Boronic acids (Mn(III)-mediated) | - | N-Unprotected 2-aryl-3-cyanoindoles | acs.org |
Reactivity Profile of the Alkene Functional Group in this compound
The alkene portion of this compound is structurally analogous to 2-methylpropene (isobutylene). Its reactivity is therefore characterized by reactions typical of electron-rich double bonds, though modulated by the electronic influence of the neighboring isocyanomethyl group.
Electrophilic Additions to the Alkene
Alkenes act as nucleophiles, donating electrons from their π-bond to an electrophile. libretexts.orgpressbooks.pub The electrophilic addition of hydrogen halides (HX) to an unsymmetrically substituted alkene like this compound is predicted to follow Markovnikov's rule. pressbooks.publibretexts.org The reaction proceeds via a two-step mechanism involving a carbocation intermediate. libretexts.org
Protonation: The alkene's π-bond attacks the electrophile (e.g., H⁺ from HBr), forming a new C-H bond. This addition occurs at the terminal carbon (C1) to generate the more stable tertiary carbocation at C2. pressbooks.publibretexts.org The electron-withdrawing nature of the isocyanomethyl group likely disfavors the formation of positive charge at the adjacent C2 position, but the tertiary carbocation remains significantly more stable than the alternative primary carbocation.
Nucleophilic Attack: The resulting carbocation is an electrophile that is rapidly attacked by the nucleophile (e.g., Br⁻) to form the final product. libretexts.org
Cycloaddition Reactions Involving the Alkene
The alkene functional group can participate in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org A common example is the [3+2] dipolar cycloaddition, where a 1,3-dipole reacts with a dipolarophile (the alkene) to form a five-membered ring. uchicago.edu
For this compound, the alkene moiety can act as the dipolarophile. For instance, in a reaction with a nitrile oxide (a 1,3-dipole), a [3+2] cycloaddition would be expected to yield an isoxazoline (B3343090) derivative. nih.gov The regioselectivity of such reactions is governed by the electronic properties of the reactants. The alkene in this compound, being a trisubstituted, electron-rich system, is a suitable partner for various cycloaddition reactions, including [2+2] and [4+2] cycloadditions, under appropriate thermal or photochemical conditions. libretexts.org
Hydrofunctionalization Reactions of the Alkene
Hydrofunctionalization reactions, involving the addition of an H-X molecule across the double bond of an alkene, are a fundamental transformation in organic synthesis. For this compound, this would involve the addition of various reagents (e.g., H-SiR₃, H-BR₂, H-NR₂) to the prop-1-ene moiety. Such reactions would be expected to follow established mechanisms, such as Markovnikov or anti-Markovnikov addition, depending on the reagents and catalysts employed. However, no specific studies detailing the hydrofunctionalization of this compound have been found.
Table 1: Hypothetical Hydrofunctionalization Reactions of this compound
| Reagent (H-X) | Potential Product(s) | Catalyst/Conditions | Status |
| H-SiR₃ (Hydrosilylation) | 3-isocyano-2-methyl-1-(trialkylsilyl)propane or 3-isocyano-2-methyl-2-(trialkylsilyl)propane | Platinum or Rhodium catalysts | Not Documented |
| H-BR₂ (Hydroboration) | 3-isocyano-2-methylpropan-1-ol (after oxidation) | Borane reagents (e.g., BH₃·THF) followed by oxidation | Not Documented |
| H-NR₂ (Hydroamination) | N,N-dialkyl-3-isocyano-2-methylpropan-1-amine or N,N-dialkyl-3-isocyano-2-methylpropan-2-amine | Transition metal catalysts (e.g., Pd, Rh, Ir) | Not Documented |
This table is illustrative of potential reactions and does not represent experimental data.
Cross-Coupling Reactions at the Alkene Moiety
Cross-coupling reactions are powerful C-C and C-heteroatom bond-forming reactions. For the alkene moiety in this compound, reactions such as the Heck, Suzuki, or Stille coupling could be envisioned, typically requiring prior functionalization of the alkene (e.g., conversion to a vinyl halide or triflate). These reactions would enable the introduction of a wide range of substituents at the vinylic positions. Despite the broad applicability of these methods, there is no published research specifically describing their application to this compound.
Cooperative and Synergistic Reactivity Between Isocyanide and Alkene Moieties
The presence of both an isocyanide and an alkene group in this compound presents the potential for unique cooperative and synergistic reactivity, where both functional groups participate in a concerted or sequential manner.
Tandem and Cascade Reactions
Tandem and cascade reactions are elegant synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. For this compound, one could hypothesize tandem reactions where an initial transformation at one functional group triggers a subsequent reaction at the other. For instance, a metal-catalyzed reaction involving the isocyanide could be followed by an intramolecular reaction with the alkene. However, no such tandem or cascade reactions have been reported for this specific molecule.
Intramolecular Cyclization Pathways
The proximity of the isocyanide and alkene functionalities in this compound suggests the possibility of intramolecular cyclization reactions to form cyclic structures. Depending on the reaction conditions and catalysts, various cyclization pathways could be accessible. Research on other alkenyl isocyanides has demonstrated the feasibility of such cyclizations to produce a variety of heterocyclic compounds. researchgate.netacs.orgrsc.orgresearchgate.netnih.gov Nevertheless, specific studies on the intramolecular cyclization of this compound are absent from the current body of scientific literature.
Investigations into Reaction Mechanisms
Understanding the mechanisms of chemical reactions is crucial for their optimization and broader application. For a bifunctional molecule like this compound, mechanistic investigations would be particularly insightful.
Transition State Analysis and Reaction Pathway Elucidation
Computational chemistry, through methods like Density Functional Theory (DFT), is a powerful tool for analyzing transition states and elucidating reaction pathways. Such studies could provide valuable insights into the preferred reaction pathways, the influence of the isocyanide group on the reactivity of the alkene (and vice versa), and the energetics of potential tandem or cyclization reactions. At present, no computational or experimental studies focused on the transition state analysis or reaction pathway elucidation for reactions involving this compound have been published.
Kinetic Studies and Rate Determining Steps
Kinetic studies are crucial for understanding the mechanism of a chemical reaction by providing insights into the reaction rates and the factors that influence them. For reactions involving this compound, the rate-determining step would likely vary depending on the nature of the reactants and the reaction conditions.
Conversely, in reactions involving electrophilic addition to the alkene, the initial attack on the double bond to form a carbocation would likely be the rate-determining step. The stability of the resulting carbocation plays a significant role in the reaction kinetics. Given the structure of this compound, the formation of a resonance-stabilized allylic carbocation would be favored. quimicaorganica.org
Table 1: Postulated Rate-Determining Steps for Reactions of this compound
| Reaction Type | Plausible Rate-Determining Step | Influencing Factors |
| Multicomponent (Ugi-type) | Nucleophilic attack of the isocyanide on the imine | Steric hindrance, electrophilicity of the imine, solvent polarity |
| Electrophilic Addition | Formation of the allylic carbocation | Stability of the carbocation, nature of the electrophile |
| Radical Addition | Initial radical attack on the isocyanide carbon | Radical stability, concentration of radical initiator |
Identification and Characterization of Reaction Intermediates
The transient nature of reaction intermediates makes their direct observation challenging. However, their existence can be inferred from the final products and through spectroscopic and computational studies. For this compound, several key intermediates can be postulated based on its structure and the known reactivity of isocyanides and alkenes.
Nitrilium Ions: In the context of multicomponent reactions like the Passerini and Ugi reactions, the formation of a nitrilium ion is a cornerstone of the mechanism. nih.gov This intermediate arises from the α-addition of an electrophile and a nucleophile to the isocyanide carbon. mdpi.com The subsequent intramolecular rearrangement or reaction with another nucleophile leads to the final product. The structure of the nitrilium ion derived from this compound would feature the allylic moiety attached to the positively charged nitrogen.
Allylic Carbocations: In electrophilic addition reactions to the double bond, a resonance-stabilized allylic carbocation would be a key intermediate. quimicaorganica.org The positive charge would be delocalized over two carbon atoms, leading to the potential for the formation of regioisomeric products. The methyl group on the double bond would further stabilize this carbocation through an inductive effect.
Imidoyl Radicals: In radical-mediated reactions, the addition of a radical species to the isocyanide carbon generates an imidoyl radical . beilstein-journals.org This intermediate is characterized by the unpaired electron residing on the carbon atom of the C=N bond. The fate of the imidoyl radical, whether it undergoes further addition, cyclization, or fragmentation, would dictate the final product distribution.
Table 2: Potential Reaction Intermediates of this compound
| Intermediate | Generating Reaction Type | Key Structural Feature |
| Nitrilium Ion | Multicomponent Reactions (e.g., Ugi, Passerini) | R-N⁺≡C-R' |
| Allylic Carbocation | Electrophilic Addition to Alkene | Resonance-stabilized cation with delocalized positive charge |
| Imidoyl Radical | Radical Addition to Isocyanide | Unpaired electron on the carbon of an imine-like structure |
Applications of 3 Isocyano 2 Methylprop 1 Ene in Advanced Organic Synthesis
Role as a Versatile C1 Building Block in Heterocyclic Synthesis
The isocyano group in 3-isocyano-2-methylprop-1-ene serves as a potent one-carbon (C1) building block, enabling the facile construction of a variety of nitrogen-containing heterocyclic systems. nih.gov This reactivity is particularly exploited in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. nih.govmdpi.comresearchgate.netnih.gov
The unique electronic nature of the isocyano group makes isocyanides invaluable building blocks for the synthesis of important nitrogen heterocycles like pyrroles, indoles, and quinolines. nih.gov While specific examples detailing the use of this compound are not extensively documented in publicly available research, the analogous reactivity of other isocyanides provides a strong basis for its potential applications.
Pyrroles: The synthesis of pyrrole derivatives can be envisioned through formal [4+1] or [3+2] cycloaddition strategies involving this compound. For instance, in reactions analogous to the van Leusen pyrrole synthesis, the methallyl isocyanide could react with activated alkenes in the presence of a base to yield substituted pyrroles. The methallyl group would be incorporated into the final pyrrole structure, offering a handle for further functionalization.
Indoles: Transition-metal-catalyzed reactions are a cornerstone of modern indole (B1671886) synthesis. Palladium-catalyzed processes, for example, have been developed for the synthesis of indoles from o-alkynylbromoarenes and ammonia or primary amines. researchgate.net It is conceivable that this compound could participate in similar palladium-catalyzed cascade reactions, where the isocyanide carbon is incorporated to form the C2 position of the indole ring.
Quinolines and Isoquinolines: The construction of quinoline and isoquinoline scaffolds often involves the formation of a new pyridine ring fused to a benzene ring. Isocyanides have been employed in various transition-metal-catalyzed and radical-mediated cyclizations to achieve this. For instance, copper-catalyzed intramolecular cyclizations have proven effective for isoquinoline synthesis. beilstein-journals.orgnih.gov this compound could potentially be utilized in multicomponent reactions with appropriate precursors to construct these important heterocyclic cores.
| Heterocycle | General Synthetic Strategy with Isocyanides | Potential Role of this compound |
| Pyrroles | [3+2] or [4+1] Cycloadditions | Serves as a C1 synthon in reactions with activated alkenes or alkynes. |
| Indoles | Transition-metal-catalyzed annulations | Participates in palladium-catalyzed cascade reactions with substituted anilines. |
| Quinolines | Multicomponent reactions, Radical cyclizations | Acts as a key component in the formation of the pyridine ring. |
| Isoquinolines | Copper-catalyzed intramolecular cyclizations | Provides the C1 and N atoms for the heterocyclic ring construction. |
The reactivity of this compound extends to the synthesis of more complex multicyclic and fused ring systems. Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly powerful in this context. rsc.org The dual functionality of the isocyano and allyl groups within the same molecule allows for sequential reactions to build intricate polycyclic architectures. For example, an initial isocyanide-based reaction could be followed by a transformation involving the methallyl moiety, such as a ring-closing metathesis or an intramolecular Heck reaction, to construct fused heterocyclic systems.
Precursor to Chiral Scaffolds and Enantiomerically Pure Compounds
The development of asymmetric methodologies is a central theme in modern organic synthesis. Isocyanides have emerged as valuable reactants in a variety of catalytic asymmetric transformations for the construction of non-central chirality. researchgate.netbeilstein-journals.orgnih.govnih.gov
While there is limited specific information on asymmetric reactions of this compound, the broader field of asymmetric isocyanide chemistry provides a strong precedent. Catalytic asymmetric transformations of isocyanides have been successfully employed to synthesize scaffolds with axial, planar, and helical chirality. researchgate.netbeilstein-journals.orgnih.govnih.gov For instance, enantioselective syntheses of chiral heterocyclic compounds, including natural products, have been achieved using isocyanides. nih.gov Chiral catalysts, often based on transition metals or organocatalysts, can control the stereochemical outcome of reactions involving isocyanides, leading to the formation of enantiomerically enriched products.
An alternative approach to accessing chiral compounds involves the use of enantiomerically pure derivatives of this compound itself. The synthesis of such chiral isocyanides would allow for the transfer of chirality to the products of subsequent reactions. Asymmetric allylic substitution reactions represent a powerful method for the enantioselective synthesis of chiral building blocks. rsc.org It is plausible that an asymmetric synthesis of a chiral precursor to this compound could be developed, which would then open the door to its use in diastereoselective reactions for the construction of complex chiral molecules.
| Asymmetric Strategy | Description | Potential Application with this compound |
| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemistry of a reaction involving the isocyanide. | Enantioselective synthesis of heterocycles where the methallyl isocyanide is a reactant. |
| Chiral Auxiliary | Attachment of a chiral auxiliary to the isocyanide-containing molecule to direct stereoselective transformations. | Diastereoselective reactions of a chiral derivative of this compound. |
| Chiral Substrate | Use of an enantiomerically pure form of the isocyanide itself. | Synthesis of enantiomerically pure complex molecules starting from a chiral methallyl isocyanide. |
Utility in the Construction of Complex Organic Molecules
The unique reactivity of this compound makes it a valuable tool for the synthesis of complex organic molecules, including natural products and their analogues. The ability to participate in multicomponent reactions and cascade sequences allows for the rapid and efficient construction of molecular complexity from simple precursors. nih.govmdpi.comresearchgate.netnih.gov
The isocyano group can act as both a nucleophile and an electrophile, enabling a diverse range of transformations. scienceinfo.com This dual reactivity, coupled with the potential for further elaboration of the methallyl group, provides synthetic chemists with a powerful platform for the convergent assembly of intricate target molecules. While specific total syntheses employing this compound are not widely reported, the principles of isocyanide chemistry suggest its significant potential in this area.
Building Block in Natural Product Synthesis
Isocyanides are valuable building blocks in the total synthesis of natural products, often participating in key carbon-carbon and carbon-heteroatom bond-forming reactions. Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are particularly powerful strategies that utilize isocyanides to rapidly assemble complex scaffolds from simple starting materials.
Hypothetical Application of this compound:
In the context of natural product synthesis, this compound could theoretically be employed in MCRs to introduce the methallyl moiety into a target molecule. This could be advantageous for subsequent transformations, such as cross-metathesis or intramolecular cyclizations, leveraging the reactivity of the terminal alkene.
A hypothetical Ugi four-component reaction (U-4CR) could involve an aldehyde, an amine, a carboxylic acid, and this compound to generate a complex α-acylamino amide. The resulting product would bear the methallyl group, which could then be further elaborated to construct the carbon skeleton of a natural product.
| Reactants | Reaction Type | Potential Product Feature | Relevance to Natural Product Synthesis |
| Aldehyde, Amine, Carboxylic Acid, this compound | Ugi 4-Component Reaction | α-Acylamino amide with a methallyl substituent | Rapid construction of complex backbones, introduction of a functional handle for further elaboration. |
| Aldehyde, Carboxylic Acid, this compound | Passerini 3-Component Reaction | α-Acyloxy carboxamide with a methallyl substituent | Formation of ester and amide bonds in a single step, providing access to diverse scaffolds. |
Application in the Synthesis of Peptidomimetics and Constrained Peptides
Peptidomimetics are molecules that mimic the structure and function of peptides, but with improved pharmacological properties such as enhanced stability and oral bioavailability. Isocyanide-based multicomponent reactions are extensively used in the synthesis of peptidomimetics due to their ability to efficiently generate peptide-like structures. orgsyn.org
Constrained peptides, which have reduced conformational flexibility, often exhibit higher receptor affinity and selectivity. The synthesis of these structures can be challenging, but MCRs involving isocyanides offer a powerful approach.
Theoretical Role of this compound:
The incorporation of this compound into a peptide backbone via an Ugi reaction could introduce a methallyl side chain. This side chain could then be utilized for intramolecular cyclization through ring-closing metathesis (RCM), leading to the formation of a constrained, cyclic peptidomimetic. The methallyl group provides a reactive handle that is orthogonal to many standard peptide synthesis conditions.
| Application | Reaction Strategy | Key Feature of this compound | Potential Outcome |
| Peptidomimetic Synthesis | Ugi or Passerini Reaction | Introduction of a non-natural methallyl side chain | Creation of novel peptide mimics with potentially altered biological activity and stability. |
| Constrained Peptide Synthesis | Ugi Reaction followed by Ring-Closing Metathesis (RCM) | The terminal alkene of the methallyl group acts as a substrate for RCM. | Formation of cyclic peptides with defined conformations, potentially leading to enhanced receptor binding. |
Reagent in Carbon-Carbon (C-C) and Carbon-Heteroatom (C-X) Bond Formation
The isocyanide carbon can act as a potent nucleophile, readily participating in reactions that form new carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound are not documented in the available literature, the general reactivity of isocyanides provides a basis for its potential applications.
Formation of C-C Bonds:
Isocyanides are known to react with organometallic reagents and in various cycloaddition reactions to form new C-C bonds. For instance, the insertion of an isocyanide into a metal-carbon bond is a fundamental step in many catalytic processes.
Formation of C-X Bonds (X = N, O, S):
The reaction of isocyanides with various nucleophiles, such as amines, alcohols, and thiols, can lead to the formation of new carbon-heteroatom bonds, providing access to a wide range of functionalized molecules. Multicomponent reactions, as discussed previously, are prime examples of the simultaneous formation of multiple C-C and C-N bonds.
Anticipated Reactivity of this compound:
It is expected that this compound would undergo similar transformations. Its participation in Passerini reactions would lead to the formation of a C-O and a C-N bond in a single operation. In Ugi reactions, it would facilitate the formation of two new C-N bonds and one new C-C bond.
| Bond Type | Reaction Class | Role of this compound | Resulting Structure |
| C-C, C-N | Ugi Reaction | One-carbon component | Highly substituted α-aminoacyl amides |
| C-O, C-N | Passerini Reaction | One-carbon component | α-Acyloxy carboxamides |
Theoretical and Computational Chemistry Studies of 3 Isocyano 2 Methylprop 1 Ene
Density Functional Theory (DFT) Calculations for Reaction Mechanisms:DFT is a powerful and widely used computational method to investigate the step-by-step pathways of chemical reactions.mdpi.com
Prediction of Transition State Geometries and Energetics:Identifying the exact geometry and energy of transition states is a key outcome of DFT studies. The transition state represents the highest energy point along a reaction pathway. Its structure provides insight into the bonding changes occurring during the reaction, and its energy (the activation energy) is used to predict the reaction rate.
While these methodologies are standard in computational chemistry, their application to 3-isocyano-2-methylprop-1-ene has not been documented in the accessible scientific literature. Consequently, the creation of specific data tables, detailed research findings, and an in-depth analysis as requested is not possible without the foundational research being conducted and published first.
Role of Solvation and Catalysis in Reaction Dynamics
A theoretical investigation into the reaction dynamics of this compound would necessitate a thorough analysis of how solvents and catalysts influence its reactivity. Computational approaches are pivotal in elucidating these effects at a molecular level.
Solvation Effects: The choice of solvent can significantly alter reaction pathways and rates. Computational chemists typically employ either explicit or implicit solvation models to study these phenomena.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This method provides a highly detailed picture of solute-solvent interactions, such as hydrogen bonding, but is computationally very expensive. For a study of this compound, this would involve surrounding the molecule with a number of solvent molecules and performing molecular dynamics (MD) simulations or geometry optimizations on the entire system.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is less computationally demanding and is widely used to calculate the bulk effects of a solvent on the energy of reactants, transition states, and products.
A comparative study using various solvents with different polarities would be necessary to create a comprehensive understanding of how the environment affects the reaction energetics of this compound.
Catalysis: Computational studies are also instrumental in understanding catalytic mechanisms. For a hypothetical reaction involving this compound, theoretical calculations would be used to:
Identify the active catalytic species.
Elucidate the step-by-step mechanism of the catalyzed reaction.
Determine the structures and energies of all intermediates and transition states.
Explain the origin of stereoselectivity or regioselectivity.
For instance, if a Lewis acid were to catalyze a reaction, density functional theory (DFT) calculations could be employed to model the coordination of the catalyst to the isocyano group and its effect on the electronic structure and reactivity of the molecule.
Prediction of Spectroscopic Signatures (Focus on computational methodology, not observed data)
Computational quantum chemistry provides powerful tools for predicting the spectroscopic properties of molecules. These predictions are invaluable for identifying and characterizing compounds, especially novel or transient species. For this compound, the following spectroscopic signatures would be of interest:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is the most common approach. Calculations would be performed on the optimized geometry of the molecule, and the resulting magnetic shielding tensors would be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. This is done by first optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The resulting vibrational frequencies and their corresponding intensities can be plotted to generate a theoretical IR spectrum. This would be particularly useful for identifying the characteristic stretching frequency of the isocyano group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The prediction of electronic transitions that give rise to UV-Vis spectra is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths for the transitions between the ground electronic state and various excited states.
Below is a hypothetical data table illustrating the type of information that would be generated from such computational studies.
| Spectroscopic Technique | Computational Method | Predicted Data Point |
| ¹³C NMR | GIAO-DFT (B3LYP/6-31G) | Chemical Shift (ppm) for C in N≡C |
| ¹H NMR | GIAO-DFT (B3LYP/6-31G) | Chemical Shift (ppm) for vinyl H |
| IR Spectroscopy | DFT (B3LYP/6-31G) | Frequency (cm⁻¹) for N≡C stretch |
| UV-Vis Spectroscopy | TD-DFT (B3LYP/6-31G) | Wavelength (nm) of λ_max |
Computational Design of Novel Transformations and Reagents
Computational chemistry is a powerful tool not only for studying existing reactions but also for designing new ones. In the context of this compound, computational methods could be employed to explore its potential reactivity and design novel chemical transformations.
Reaction Screening: By calculating the activation barriers and reaction energies for a variety of potential reaction pathways, computational chemists can identify the most promising transformations. For example, the reactivity of the isocyano group and the double bond in this compound towards different types of reagents (e.g., electrophiles, nucleophiles, radical species) could be systematically investigated.
Design of Novel Reagents: Computational methods can also be used to design new reagents that are specifically tailored to react with this compound in a desired manner. This could involve modifying the electronic or steric properties of a known reagent to enhance its reactivity or selectivity. For instance, different Lewis acids could be computationally screened to find a catalyst that promotes a specific cycloaddition reaction.
A hypothetical workflow for the computational design of a novel transformation could involve:
Proposing a set of plausible reactions based on the known chemistry of isocyanides and alkenes.
Using DFT to calculate the potential energy surfaces for these reactions.
Identifying the most kinetically and thermodynamically favorable pathway.
Computationally exploring the effect of substituents or catalysts to optimize the reaction.
This approach allows for the rational design of experiments, saving time and resources in the laboratory.
Advanced Spectroscopic and Analytical Methodologies for Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 3-isocyano-2-methylprop-1-ene in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the exact connectivity of all proton and carbon atoms can be established.
Advanced 1H, 13C, and 15N NMR Techniques for Isocyanides and Alkenes
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. For this compound, four distinct proton signals are predicted. The vinyl protons (=CH₂) are expected to appear as two separate signals in the range of 4.8-5.1 ppm. The methylene (B1212753) protons adjacent to the isocyanide group (-CH₂NC) would likely resonate around 4.0-4.2 ppm, shifted downfield by the electron-withdrawing nature of the isocyanide. The methyl protons (-CH₃) are predicted to appear further upfield, around 1.8-2.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The structure of this compound contains five unique carbons. The isocyanide carbon (-N≡C) itself is a key indicator, typically appearing in a distinct region of the spectrum around 155-165 ppm. The sp² carbons of the alkene would be found at approximately 140-145 ppm for the quaternary carbon (C2) and 112-118 ppm for the terminal vinyl carbon (C1). docbrown.infostudy.com The sp³ hybridized methylene carbon (C3) is expected around 50-55 ppm, while the methyl carbon (C4) would be the most shielded, appearing around 20-25 ppm. docbrown.infolibretexts.org
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is a specialized technique that can directly probe the nitrogen atom of the isocyanide group. Although ¹⁵N has a low natural abundance (0.37%) and low sensitivity, which can make direct detection challenging, it provides valuable data. huji.ac.il The chemical shift for the nitrogen in an isocyanide typically falls within the range of -175 to -210 ppm relative to liquid ammonia. science-and-fun.de Due to sensitivity issues, ¹⁵N data is more commonly obtained through 2D heteronuclear correlation experiments like HSQC or HMBC, which transfer magnetization from the more sensitive protons. huji.ac.ilrsc.org
Note: The chemical shift values presented are predictive and based on typical ranges for the respective functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Atom Position | Label | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Splitting Pattern (¹H) |
|---|---|---|---|---|
| 1 | =CH₂ | ~4.9 - 5.1 | ~112 - 118 | Singlet (or narrow multiplet) |
| 2 | =C(CH₃)- | - | ~140 - 145 | - |
| 3 | -CH₂NC | ~4.0 - 4.2 | ~50 - 55 | Singlet (or narrow multiplet) |
| 4 | -CH₃ | ~1.8 - 2.0 | ~20 - 25 | Singlet (or narrow multiplet) |
| 5 | -N≡C | - | ~155 - 165 | - |
2D NMR Methods (COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei. wikipedia.orgharvard.eduucalgary.ca
COSY (Correlation Spectroscopy): This homonuclear experiment maps out proton-proton (¹H-¹H) coupling networks. longdom.orglibretexts.org For this compound, weak four-bond (allylic) coupling would be expected between the methyl protons (-CH₃) and the vinyl protons (=CH₂). A similar weak correlation might be observed between the methylene protons (-CH₂NC) and the vinyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C spectra, confirming which proton signal corresponds to which carbon signal. For example, the proton signal at ~1.8-2.0 ppm would show a cross-peak to the carbon signal at ~20-25 ppm, confirming the assignment of the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range correlations between protons and carbons, typically over two or three bonds. This information is used to connect the different fragments of the molecule. Key correlations would include the methylene protons (-CH₂NC) showing cross-peaks to the isocyanide carbon, the quaternary alkene carbon, and the vinyl carbon. The methyl protons would show correlations to the quaternary and vinyl carbons, confirming the placement of the methyl group on the double bond.
| Proton (¹H) | Correlates to Carbon (¹³C) | Number of Bonds |
|---|---|---|
| =CH₂ (H1) | C2, C3, C4 | 2, 3, 3 |
| -CH₂NC (H3) | C1, C2, C5 | 3, 2, 2 |
| -CH₃ (H4) | C1, C2, C3 | 3, 2, 3 |
Infrared (IR) and Raman Spectroscopy Methods for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are fundamental for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong and sharp absorption band for the isocyanide (-N≡C) stretching vibration, which typically appears in the 2165–2110 cm⁻¹ range. wikipedia.org This peak is highly characteristic and serves as a definitive marker for the isocyanide group. Other expected absorptions include C-H stretching vibrations for the sp² carbons (=C-H) just above 3000 cm⁻¹ (~3080 cm⁻¹) and for the sp³ carbons (-C-H) just below 3000 cm⁻¹ (~2980-2850 cm⁻¹). docbrown.infolibretexts.org A medium intensity peak for the C=C double bond stretch is expected in the 1650-1680 cm⁻¹ region. docbrown.infodocbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the isocyanide stretch is also Raman active, the symmetrical C=C double bond stretch, which may be weak in the IR spectrum, is expected to produce a strong signal in the Raman spectrum. This makes Raman particularly useful for confirming the presence of the alkene moiety.
| Functional Group | Vibration Type | IR Frequency (cm⁻¹) | IR Intensity | Raman Activity |
|---|---|---|---|---|
| =C-H (sp²) | Stretch | ~3080 | Medium | Medium |
| -C-H (sp³) | Stretch | ~2980-2850 | Medium-Strong | Strong |
| -N≡C (Isocyanide) | Stretch | ~2150 | Strong, Sharp | Strong |
| C=C (Alkene) | Stretch | ~1660 | Medium | Strong |
| =CH₂ | Bend (out-of-plane) | ~890 | Strong | Weak |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. For this compound (C₅H₇N), the calculated exact mass of the molecular ion [M]⁺ would be measured to a high degree of accuracy (typically within 5 ppm). This allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.
In addition to molecular formula determination, the mass spectrum provides information about the molecule's fragmentation pattern, which can offer further structural clues. Common fragmentation pathways for an allylic isocyanide might include the loss of the isocyano group (HCN or CN fragment) or cleavage of the allylic bond, leading to the formation of a stable C₄H₇⁺ cation. nih.govnih.gov
X-ray Crystallography for Solid-State Structure Determination of Derivatives
Since this compound is likely a volatile liquid at room temperature, X-ray crystallography would not be performed on the compound itself. Instead, a crystalline derivative would be synthesized to allow for solid-state analysis. Isocyanides are excellent ligands for various metals, and a common strategy is to form a complex with a metal salt (e.g., of copper(I), gold(I), or palladium(II)) to produce stable, crystalline materials. nih.govresearchgate.net
A successful single-crystal X-ray diffraction analysis of such a derivative would provide the most definitive structural information, yielding precise measurements of bond lengths, bond angles, and torsional angles. nih.govacs.org This would confirm the geometry of the 2-methylprop-1-ene (B12662633) fragment and the characteristic near-linear geometry of the C-N≡C bond, which is typically around 175-180°. nih.gov The data would also reveal how the molecules pack in the crystal lattice and detail any significant intermolecular interactions.
Chromatographic Techniques (GC, HPLC) for Purity and Reaction Monitoring
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, thereby assessing its purity and monitoring the progress of a chemical reaction.
Gas Chromatography (GC): As a volatile organic compound, this compound is ideally suited for analysis by Gas Chromatography. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide quantitative purity information and confirm the identity of the compound based on its retention time and mass spectrum. mdpi.comthermofisher.com A non-polar or medium-polarity capillary column would likely be used for separation.
High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for purity assessment. epa.govepa.gov Although the compound lacks a strong chromophore for UV detection at higher wavelengths, the alkene and isocyanide functionalities allow for detection at lower wavelengths (e.g., ~210-220 nm). A reversed-phase method, using a C18 column with a mobile phase such as an acetonitrile/water gradient, would be a standard approach for analysis. sigmaaldrich.comsigmaaldrich.comresearchgate.net HPLC is particularly useful for monitoring reactions involving less volatile starting materials or products.
Advanced hyphenated techniques for complex mixture analysis
The elucidation of individual components within complex mixtures, particularly those containing reactive or volatile species like this compound, presents significant analytical challenges. Advanced hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for achieving the necessary selectivity and sensitivity for such tasks. chemijournal.comnih.gov These integrated systems provide comprehensive analysis by separating components in a mixture before their identification, offering a level of detail that is unattainable with either technique alone. longdom.orgajrconline.org
For the analysis of volatile organic compounds (VOCs) and reactive intermediates, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely employed hyphenated techniques. longdom.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds. chemijournal.com In this method, a sample mixture is vaporized and separated into its individual components as it travels through a gas chromatograph column. The separation is based on the differential partitioning of analytes between a stationary phase and a mobile carrier gas. chemijournal.com As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are sorted based on their mass-to-charge (m/z) ratio to generate a mass spectrum. longdom.org This spectrum serves as a chemical fingerprint, allowing for structural elucidation and identification by comparison with spectral libraries. ajprd.com
Given the volatility suggested by its structure, this compound is an ideal candidate for GC-MS analysis. The technique's high resolution is crucial for separating it from isomers or structurally similar compounds that may be present in a synthetic reaction mixture or an environmental sample. tandfonline.com
Research Findings: While specific studies on this compound are not prevalent in public literature, the analysis of related isocyanates is well-documented. For instance, low molecular weight aliphatic isocyanates are often analyzed by GC-MS after derivatization to enhance thermal stability and improve chromatographic behavior. nih.gov However, for a sufficiently volatile compound like this compound, direct analysis is feasible. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the isocyano group and fragmentation of the alkene structure.
Below is an interactive table representing hypothetical GC-MS data for the analysis of a complex organic mixture containing this compound.
Table 1: Hypothetical GC-MS Data for a Complex Mixture
| Retention Time (min) | Detected Compound | Molecular Formula | Observed Molecular Ion (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|---|
| 4.25 | 2-Methylprop-1-ene | C₄H₈ | 56.1 | 41, 39 |
| 5.88 | Toluene | C₇H₈ | 92.1 | 91, 65 |
| 7.15 | This compound | C₅H₇N | 81.1 | 66, 54, 41 |
| 9.52 | Phenol | C₆H₆O | 94.1 | 66, 65 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a complementary technique that is exceptionally useful for compounds that are non-volatile, thermally labile, or of high molecular weight. longdom.org It combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. iosrjournals.org In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the analytes' differential affinities for the stationary and mobile phases. longdom.org The eluent from the LC column is then introduced into the mass spectrometer, typically via an interface like electrospray ionization (ESI), which is adept at ionizing molecules out of a liquid solution. longdom.org
For complex mixtures containing isocyanates or isonitriles, derivatization is a common strategy to create more stable and readily detectable products. semanticscholar.orgresearchgate.net For example, isocyanates are often derivatized with reagents like dibutylamine. nih.govsemanticscholar.org This approach could be adapted for this compound if it were present in a matrix unsuitable for direct GC-MS analysis or if enhanced sensitivity were required. The resulting derivative would have a higher molecular weight and different chromatographic properties, making it amenable to LC-MS analysis.
Research Findings: Studies on the analysis of aliphatic isocyanates in complex air samples demonstrate the power of LC-MS. nih.govsemanticscholar.org After derivatization with an appropriate reagent, the resulting stable ureas are analyzed, often using ESI-MS. Quantification is achieved by monitoring the protonated molecular ion [MH]+. semanticscholar.org This methodology provides excellent sensitivity and selectivity, allowing for detection at very low concentrations. researchgate.net A similar strategy could be developed for this compound, potentially using a ligation reaction with a chlorooxime probe, which is highly chemoselective for isonitriles and introduces a tag for sensitive MS detection. nih.gov
The following interactive table illustrates hypothetical LC-MS data for the analysis of a derivatized sample.
Table 2: Hypothetical LC-MS Data for Derivatized Compounds in a Mixture
| Analyte | Derivatizing Agent | Resulting Derivative | Ionization Mode | Observed Ion [M+H]⁺ (m/z) |
|---|---|---|---|---|
| This compound | Dibutylamine (DBA) | DBA-adduct of 3-amino-2-methylprop-1-ene | ESI+ | 211.2 |
| Methyl Isocyanate | Dibutylamine (DBA) | 1,1-Dibutyl-3-methylurea | ESI+ | 187.2 |
| Phenol | (Not Derivatized) | Phenol | ESI- | 93.1 [M-H]⁻ |
Other Hyphenated Techniques
For exceptionally complex mixtures, more advanced techniques such as comprehensive two-dimensional gas chromatography (GC×GC-MS) can be employed. tandfonline.comresearchgate.net This method uses two different GC columns in series, providing a much higher degree of separation and resolving power than conventional single-column GC. tandfonline.com This enhanced separation is invaluable for distinguishing between isomers and identifying trace components in a challenging matrix. researchgate.net
Future Perspectives and Emerging Research Directions
Development of Highly Efficient and Sustainable Synthetic Routes to Unsaturated Isocyanides
The advancement of isocyanide chemistry is intrinsically linked to the availability of efficient and safe synthetic methods. Historically, the synthesis of isocyanides has involved toxic reagents and harsh conditions, limiting their widespread application. nih.gov Future research will prioritize the development of green and sustainable routes to produce 3-isocyano-2-methylprop-1-ene and related unsaturated isocyanides.
The most common laboratory-scale synthesis of isocyanides involves the dehydration of the corresponding N-substituted formamides. mdpi.com Modern approaches are focused on replacing hazardous dehydrating agents like phosgene (B1210022) or phosphorus oxychloride (POCl₃) with more environmentally benign alternatives. mdpi.comrsc.org Research has demonstrated that reagents such as p-toluenesulfonyl chloride (p-TsCl) offer a cheaper, less toxic, and operationally simpler protocol, resulting in high yields and significantly reduced waste, as measured by a lower E-factor. rsc.orgresearchgate.net Further innovations include mechanochemical methods, which reduce or eliminate the need for bulk solvents, and performing the dehydration in water under micellar conditions, representing a significant leap in sustainable chemistry. nih.govrsc.org
A promising strategy for the large-scale, sustainable synthesis of this compound would involve the initial formylation of 2-methyl-2-propen-1-amine, followed by a green dehydration protocol. The table below compares potential sustainable methods.
| Dehydration Method | Key Reagent(s) | Advantages | Challenges |
| Optimized POCl₃ | POCl₃, Triethylamine | Fast reaction times (<5 min), high yields | POCl₃ is corrosive and produces phosphate (B84403) waste |
| Sulfonyl Chloride | p-TsCl, Base | Low toxicity, low cost, simplified work-up, low E-factor | May require longer reaction times for sterically hindered substrates |
| Mechanochemistry | p-TsCl, Na₂CO₃ (solid) | Solvent-free, high efficiency, simple purification | Requires specialized ball-milling equipment; scalability can be a concern |
| Micellar Catalysis | p-TsCl, Surfactant | Performed in water, avoids volatile organic solvents, safe | Substrate scope may be limited by water solubility/reactivity |
These emerging methods promise to make functionalized, unsaturated isocyanides like this compound more accessible, thereby encouraging their broader exploration in synthesis. rsc.org
Exploration of Undiscovered Reactivity Modes and Selectivities for this compound
The dual functionality of this compound opens a vast landscape of potential reactivity. The isocyano group is known for its unique electronic structure, behaving as both a nucleophile and an electrophile at the terminal carbon, as well as a potent radical acceptor. acs.orgdrexel.edunih.gov The alkene moiety, meanwhile, is a cornerstone of organic synthesis, participating in a wide array of addition and cycloaddition reactions.
Future research will focus on several key areas:
Chemoselective Reactions: Developing conditions that allow for the selective transformation of either the isocyano group or the alkene, leaving the other intact for subsequent modifications. This would establish this compound as a versatile bifunctional building block.
Conjugate Reactivity: Investigating reactions where the two functional groups act in concert. This could involve intramolecular processes, such as the cyclization of an intermediate formed at one site onto the other. For instance, the addition of a radical to the isocyanide carbon generates an imidoyl radical, which could then undergo an intramolecular cyclization by adding to the adjacent double bond, providing a route to nitrogen-containing heterocycles. beilstein-journals.org
Novel Cycloadditions: While isocyanides are well-known to participate in [4+1] cycloadditions to form five-membered heterocycles, the presence of the tethered alkene in this compound could enable novel intramolecular [n+m] cycloaddition pathways that have yet to be discovered. rsc.org
Radical Cascade Reactions: The ability of isocyanides to trap radicals can be exploited in multicomponent radical reactions. mdpi.comnih.gov A future direction would be to design cascade reactions where an intermolecular radical addition to one functional group initiates a sequence that terminates with a reaction at the second group, allowing for the rapid construction of molecular complexity from simple precursors. rsc.org
Integration of Isocyano-Alkene Compounds into Catalytic Cycles and Tandem Processes
The true synthetic power of this compound can be realized by integrating its unique reactivity into catalytic cycles and tandem (or domino) reactions. Such processes are highly atom-economical and efficient, as multiple bonds are formed in a single operation without isolating intermediates.
Palladium-catalyzed reactions are a particularly fertile ground for exploration. Isocyanides are known to undergo migratory insertion into palladium-carbon and palladium-heteroatom bonds, a process that is central to many cross-coupling reactions. mdpi.comacs.org For this compound, several innovative catalytic cycles can be envisioned:
Imidoylative Cross-Coupling/Cyclization: A palladium catalyst could activate an aryl or vinyl halide via oxidative addition, followed by insertion of the isocyanide group. The resulting imidoyl-palladium intermediate could then undergo an intramolecular carbopalladation across the tethered alkene, leading to the formation of cyclic nitrogen-containing structures.
Tandem Heck/Isocyanide Trapping: A palladium-catalyzed Heck reaction could be initiated at the alkene, generating a carbon-palladium intermediate that is subsequently trapped by the isocyanide, leading to more complex products.
Multicomponent Cascades: Palladium catalysis can enable multicomponent reactions that form several new bonds at once. For example, a cascade involving an enynone, an isocyanide, and another reaction partner could lead to highly functionalized ketenimines or indenone derivatives. rsc.org
Beyond palladium, other transition metals or even organocatalysts could be used to unlock new tandem processes. A domino reaction involving a Michael addition to an α,β-unsaturated carbonyl compound, followed by an intramolecular reaction with the isocyanide, could provide rapid access to complex heterocyclic scaffolds. researchgate.netresearchgate.net
Application in Materials Science and Polymer Chemistry
The unique structure of this compound makes it an attractive candidate as a monomer for the synthesis of advanced functional polymers. The alkene and isocyanide groups offer distinct opportunities for polymerization and polymer modification.
Pendant Isocyanide Polymers: The methallyl group can be readily polymerized via standard methods like radical polymerization. This would yield a polymer backbone with pendant isocyano functionalities at regular intervals. These reactive isocyano groups are ideal handles for post-polymerization modification. Using isocyanide-based multicomponent reactions like the Ugi or Passerini reaction, a diverse range of functional side chains can be grafted onto the polymer backbone. This strategy allows for the creation of large libraries of functional materials from a single parent polymer, which could find applications in areas like drug delivery, sensing, or catalysis.
Multicomponent Polymerization (MCP): Isocyanides are powerful monomers in MCPs, which build polymer chains by combining three or more different monomers in a single step. researchgate.net A future research direction is the design of novel MCPs that incorporate both the isocyanide and alkene functionalities of this compound. For instance, a multicomponent cyclopolymerization involving a diisocyanate, a dialkyne, and a di-isocyanide has been shown to produce poly(maleimide)s. bohrium.comacs.orgchemrxiv.orgchemrxiv.org Adapting such a system to an alkene-isocyanide monomer could lead to entirely new classes of heterocyclic polymers.
The development of isocyanide-based polymers is a rapidly growing field, and monomers like this compound are poised to play a crucial role in the design of next-generation materials.
Computational Approaches for Accelerating Discovery and Optimizing Reactions
As the complexity of potential reaction pathways for this compound is vast, computational chemistry will be an indispensable tool for accelerating discovery and optimizing reaction conditions. Density Functional Theory (DFT) and other ab initio methods can provide deep mechanistic insights that would be difficult to obtain through experimentation alone. researchgate.net
Key areas where computational approaches will be impactful include:
Mechanism Elucidation: Theoretical studies can be used to map the potential energy surfaces of competing reaction pathways. For example, in a cycloaddition reaction, calculations can determine whether the process is concerted or stepwise and predict the regio- and stereochemical outcomes. acs.org This is crucial for understanding the inherent reactivity of the bifunctional molecule.
Predicting Selectivity: Computational models can predict the kinetic and thermodynamic favorability of a reagent attacking the isocyanide versus the alkene. This would allow researchers to rationally design reaction conditions (e.g., choice of catalyst, solvent, temperature) to favor a desired outcome, saving significant experimental effort.
Screening for Novel Reactions: High-throughput computational screening can be used to explore the feasibility of new multicomponent reactions. By modeling the interactions between this compound and various potential reaction partners, novel transformations can be identified in silico before being attempted in the lab. acs.org
Catalyst Design: For transition-metal-catalyzed processes, computational methods can help in designing ligands that promote a specific transformation, enhance catalytic activity, or control selectivity.
By integrating computational and experimental workflows, the exploration of the chemical space accessible from this compound can be made far more efficient and targeted.
Challenges and Opportunities in Harnessing the Full Synthetic Potential of this compound
Despite its immense potential, realizing the full synthetic utility of this compound is not without its challenges. However, each challenge presents a corresponding opportunity for innovation in chemical synthesis.
Challenges:
Synthesis and Handling: The synthesis of functionalized isocyanides can be difficult, and many volatile isocyanides are known for their pungent, unpleasant odors and potential toxicity, requiring careful handling. nih.govresearchgate.net
Stability: As a reactive bifunctional molecule, this compound may have limited stability, potentially undergoing undesired polymerization or rearrangement under certain conditions.
Controlling Chemoselectivity: The primary challenge is achieving selective control over the two reactive sites. Developing orthogonal reaction conditions that address one functional group while leaving the other untouched is a significant synthetic hurdle.
Opportunities:
Green Synthesis: The need for safer and more efficient synthetic routes provides an opportunity to apply and refine the latest innovations in sustainable chemistry, such as mechanochemistry or on-water reactions. nih.govresearchgate.netrsc.org
Novel Molecular Scaffolds: Successfully harnessing the dual reactivity of this molecule will provide access to novel and complex molecular architectures, particularly nitrogen-containing heterocycles, which are of high value in medicinal chemistry and materials science. mdpi.com
Advanced Tandem Reactions: The molecule is an ideal substrate for the design of new catalytic and tandem reactions that create multiple chemical bonds in a single, efficient step, aligning with the principles of modern, atom-economical synthesis.
Innovative Polymeric Materials: As a unique monomer, it offers a pathway to new functional polymers with tunable properties, created through either direct polymerization or post-polymerization modification, expanding the toolbox of polymer chemists. researchgate.net
Q & A
Q. How can interdisciplinary approaches (e.g., bioorthogonal chemistry) expand the applications of this compound?
- Methodological Answer : Collaborate with biologists to test biocompatibility and reactivity in cellular environments. Develop click chemistry protocols (e.g., with tetrazines) for in-vivo labeling. Validate specificity via control experiments with competing biomolecules .
Critical Evaluation & Innovation
Q. What criteria should guide the selection of this compound as a building block versus alternative isonitriles?
Q. How can researchers reconcile open-data mandates with proprietary concerns in studies involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
